molecular formula C7H5BrN2 B1512263 3-Bromopyrrolo[1,2-a]pyrimidine CAS No. 1260861-76-4

3-Bromopyrrolo[1,2-a]pyrimidine

Cat. No. B1512263
CAS RN: 1260861-76-4
M. Wt: 197.03 g/mol
InChI Key: LQSGLGNPKJZQBS-UHFFFAOYSA-N
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Description

3-Bromopyrrolo[1,2-a]pyrimidine is a heterocyclic compound . It has a molecular weight of 197.03 .


Synthesis Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves the bromination of a pyrrolo-pyrimidine .


Molecular Structure Analysis

The molecular structure of 3-Bromopyrrolo[1,2-a]pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C7H5BrN2/c8-6-4-9-7-2-1-3-10(7)5-6/h1-5H .


Chemical Reactions Analysis

Pyrimidines, including 3-Bromopyrrolo[1,2-a]pyrimidine, can undergo various chemical reactions . For instance, they can participate in reactions involving protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Physical And Chemical Properties Analysis

3-Bromopyrrolo[1,2-a]pyrimidine is a yellow solid . Its InChI code is 1S/C7H5BrN2/c8-6-4-9-7-2-1-3-10(7)5-6/h1-5H .

Scientific Research Applications

Anti-Infective Therapeutics

Pyrimidines, including 3-Bromopyrrolo[1,2-a]pyrimidine, have been used in the development of anti-infective therapeutics . They have shown potential in combating various infectious diseases.

Anticancer Drugs

Pyrimidine-based drugs have had a significant impact in the field of oncology . The unique properties of 3-Bromopyrrolo[1,2-a]pyrimidine could potentially be harnessed for the development of new anticancer drugs.

Immunology and Immuno-Oncology

Research has shown that pyrimidines can play a crucial role in immunology and immuno-oncology . 3-Bromopyrrolo[1,2-a]pyrimidine could be used to develop drugs that modulate the immune response, which could be beneficial in treating various cancers and immune disorders.

Neurological Disorders

Pyrimidines have been used in the treatment of neurological disorders . Given its structural properties, 3-Bromopyrrolo[1,2-a]pyrimidine could potentially be used in the development of drugs for neurological conditions.

Chronic Pain Management

Pyrimidines have also been used in the management of chronic pain . The unique properties of 3-Bromopyrrolo[1,2-a]pyrimidine could potentially be harnessed for the development of new pain management drugs.

Diabetes Mellitus

Pyrimidines have shown potential in the treatment of diabetes mellitus . 3-Bromopyrrolo[1,2-a]pyrimidine, with its unique properties, could potentially be used in the development of drugs for diabetes.

Mechanism of Action

While the specific mechanism of action for 3-Bromopyrrolo[1,2-a]pyrimidine is not mentioned in the search results, pyrimidines in general are known to exert their effects through various mechanisms. For example, they can inhibit the expression and activities of certain vital inflammatory mediators .

Future Directions

Pyrimidines, including 3-Bromopyrrolo[1,2-a]pyrimidine, have a range of pharmacological effects and are the subject of ongoing research . Future research may focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity . Additionally, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

properties

IUPAC Name

3-bromopyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-9-7-2-1-3-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSGLGNPKJZQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857580
Record name 3-Bromopyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrrolo[1,2-a]pyrimidine

CAS RN

1260861-76-4
Record name 3-Bromopyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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